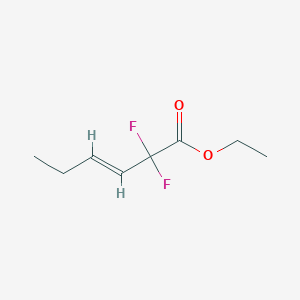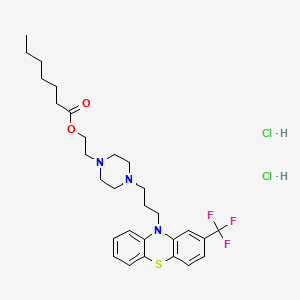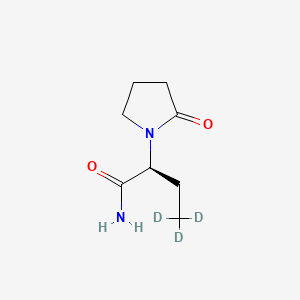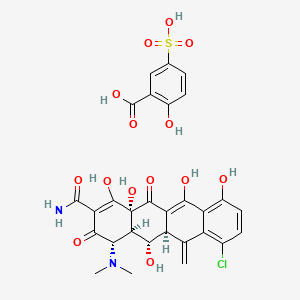
(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound and related steroids often involves multi-step chemical reactions, including the introduction of halogen atoms and the formation of epoxides. For instance, the synthesis of steroidal compounds with anti-inflammatory properties has been explored through processes that involve the trans-diaxial opening of epoxides and subsequent reactions to introduce specific functional groups (Toscano et al., 1977). These methods highlight the intricate synthetic routes employed to obtain steroids with desired functionalities.
Molecular Structure Analysis
The molecular structure of steroids, including this compound, is crucial for their biological activity and chemical properties. The arrangement of atoms and functional groups within the steroid framework determines its reactivity and interaction with biological receptors. For example, the crystal and molecular structure of similar steroidal compounds have been determined to understand their enzyme induction capabilities and glucocorticoid activities, revealing the importance of specific conformations and substituents (Terzis & Theophanides, 1975).
Chemical Reactions and Properties
Steroids undergo various chemical reactions, including oxidation, reduction, and hydrolysis, which can modify their structure and, consequently, their biological and chemical properties. For instance, the oxidation of sterols with specific oxidizing agents can lead to the formation of key intermediates useful in the synthesis of bioactive steroids (Musumeci & Sica, 2002). These reactions are essential for tailoring the properties of steroids for specific research or therapeutic applications.
Physical Properties Analysis
The physical properties of steroids, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the compound's application in research and development, affecting its formulation, stability, and delivery. Studies on the crystal structure of related steroids have provided insights into the molecular arrangements that contribute to their stability and reactivity (Andrade et al., 2001).
Chemical Properties Analysis
The chemical properties of steroids, including reactivity, stereochemistry, and functional group transformations, are pivotal in determining their biological activity and pharmacological potential. The introduction of specific substituents, such as fluorine atoms or acetyl groups, can significantly alter the steroid's reactivity and interaction with biological systems. Research into the metabolism and chemical behavior of steroidal compounds underlines the complexity of these molecules and the significance of their chemical properties in biological contexts (Park et al., 2003).
properties
IUPAC Name |
[2-[(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO5/c1-12-7-15-16-9-18(25)17-8-14(27)5-6-23(17,4)24(16)20(30-24)10-22(15,3)21(12)19(28)11-29-13(2)26/h5-6,8,12,15-16,18,20-21H,7,9-11H2,1-4H3/t12-,15+,16?,18+,20+,21-,22+,23+,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTFGCLKNPQYLS-RWDRDKSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)COC(=O)C)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)COC(=O)C)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746957 |
Source


|
| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
CAS RN |
61618-91-5 |
Source


|
| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid](/img/no-structure.png)


![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)




